4,4-Difluoro-2-phenylpiperidine
Overview
Description
4,4-Difluoro-2-phenylpiperidine is a chemical compound that belongs to the piperidine class, which is characterized by a six-membered ring containing one nitrogen atom. This compound is notable for its two fluorine atoms attached to the fourth carbon and a phenyl group attached to the second carbon. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and their role as building blocks in drug synthesis .
Preparation Methods
The synthesis of 4,4-Difluoro-2-phenylpiperidine typically involves the reaction of phenyl-substituted fluorinated compounds with piperidine derivatives. One common method includes the nucleophilic substitution reaction where a phenyl fluoride reacts with a piperidine derivative under controlled conditions to introduce the fluorine atoms at the desired positions . Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4,4-Difluoro-2-phenylpiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4,4-Difluoro-2-phenylpiperidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: This compound is used in the study of biological pathways and mechanisms due to its structural similarity to naturally occurring piperidine derivatives.
Medicine: It is explored for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting neurological disorders.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of 4,4-Difluoro-2-phenylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The fluorine atoms enhance the compound’s binding affinity and stability, making it a valuable tool in drug design. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
4,4-Difluoro-2-phenylpiperidine can be compared with other piperidine derivatives, such as:
4-Phenylpiperidine: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
4,4-Difluoropiperidine: Similar in structure but without the phenyl group, leading to variations in biological activity and applications.
2-Phenylpiperidine:
The uniqueness of this compound lies in the presence of both the phenyl group and the fluorine atoms, which confer distinct chemical and biological properties, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
4,4-difluoro-2-phenylpiperidine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N/c12-11(13)6-7-14-10(8-11)9-4-2-1-3-5-9/h1-5,10,14H,6-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPYSSMVDHZFPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC1(F)F)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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